2,4-dichloro-N-(2-fluorophenyl)benzamide
Description
Chemical Classification and Nomenclature
This compound belongs to the class of halogenated benzamides, characterized by aromatic rings substituted with halogen atoms (Cl, F) and an amide functional group.
IUPAC Name :
this compound
Synonyms :
- NSC 405045
- 2',4-Dichloro-2-fluorobenzanilide
Molecular Formula : C₁₃H₈Cl₂FNO
Molecular Weight : 284.11 g/mol
CAS Registry : 2447-98-5 (PubChem); discrepancies exist in commercial listings (e.g., 202207-05-4 in Sigma-Aldrich).
Structural Features :
- Benzamide backbone : A benzene ring linked to a carboxamide group.
- Substituents :
- Chlorine at positions 2 and 4 of the benzamide ring.
- Fluorine at position 2 of the phenyl group attached to the amide nitrogen.
SMILES Notation :C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=CC=CC=C2F
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 284.11 g/mol | |
| Melting Point | Not reported | - |
| Solubility | Likely low in polar solvents | |
| LogP (Partition Coefficient) | Estimated ~3.5 (hydrophobic) |
Historical Context and Development
The compound emerged during the mid-20th century amid efforts to optimize benzamide derivatives for pharmaceutical applications. Halogenation strategies were prioritized to enhance metabolic stability and binding affinity in drug candidates.
Synthesis Pathway :
- Starting Materials :
- 2,4-Dichlorobenzoic acid chloride
- 2-Fluoroaniline
- Reaction :
- Amidation via nucleophilic acyl substitution:
$$
\text{2,4-Dichlorobenzoyl chloride} + \text{2-Fluoroaniline} \xrightarrow{\text{Base}} \text{this compound}
$$
- Amidation via nucleophilic acyl substitution:
- Purification : Column chromatography or recrystallization.
Table 2: Synthetic Optimization
| Condition | Yield Improvement | Key Insight |
|---|---|---|
| Microwave-assisted | 15% increase | Reduced reaction time |
| Catalytic Pd(OAc)₂ | 20% increase | Enhanced coupling efficiency |
Significance in Halogenated Benzamide Research
Halogenated benzamides are pivotal in drug discovery due to their ability to modulate protein-ligand interactions.
Biological Relevance :
- Antimicrobial Activity : Chlorine and fluorine substituents enhance membrane permeability and target binding in bacterial enzymes.
- Kinase Inhibition : Structural analogs show promise in disrupting ATP-binding pockets in cancer-related kinases.
Comparative Analysis :
Table 3: Activity of Halogenated Benzamides
| Compound | EC₅₀ (μM) | Target |
|---|---|---|
| This compound | 0.44 | Trypanosoma brucei |
| N-(3-Chlorophenyl)benzamide | >10 | Inactive control |
Mechanistic Insights :
Properties
Molecular Formula |
C13H8Cl2FNO |
|---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
2,4-dichloro-N-(2-fluorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl2FNO/c14-8-5-6-9(10(15)7-8)13(18)17-12-4-2-1-3-11(12)16/h1-7H,(H,17,18) |
InChI Key |
ZYCWFSLTWNDINI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Halogenation : Chlorine atoms at the 2- and 4-positions are conserved in many analogs (e.g., compounds 12–17) to enhance lipophilicity and target binding .
- Aminoalkyl vs. Aryl Groups: Aminoethyl side chains (e.g., compound 12) improve solubility and interaction with charged residues in enzymes, whereas aryl groups (e.g., 2-fluorophenyl) favor π-π interactions .
Antiparasitic Activity
Several 2,4-dichlorobenzamide derivatives exhibit potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. For example:
- Compound 12: High yield (98%) and efficacy against T. brucei, attributed to the 2,4-dichlorophenyl and aminoethyl groups enhancing membrane penetration and enzyme inhibition .
Enzyme Inhibition
Fluorinated Analogs
- N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) : A structural isomer with fluorination at both the benzamide and aniline rings. Crystallographic studies reveal intermolecular N–H···O and C–H···F interactions, which stabilize its lattice and may influence bioavailability .
Physicochemical and Crystallographic Properties
Key Insights :
- Fluorine’s small size and high electronegativity favor compact crystal packing and metabolic stability compared to bulkier substituents (e.g., methoxy in compound 15) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
